molecular formula C15H19NO2 B8770408 1-(furan-2-yl)-N-(4-propoxybenzyl)methanamine

1-(furan-2-yl)-N-(4-propoxybenzyl)methanamine

Cat. No. B8770408
M. Wt: 245.32 g/mol
InChI Key: MANUQPOYKSKSCI-UHFFFAOYSA-N
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Patent
US07939671B2

Procedure details

4-Propoxy benzaldehyde (5 g, 31 mmol) and furfuryl amine (3.9 g, 40 mmol) in a mixture of methanol (50 mL), trimethylorthoformate (10 mL) and AcOH (˜1 mL) were stirred at room temperature, under an atmosphere of nitrogen for 16 hours. Sodium borohydride (1.4 g, 35 mmol) was added in 4 portions, over a period of 30 minutes (exothermic reaction). The reaction was stirred for an additional 2 hours at room temperature. The solvent was removed on the rotovap and the residue taken up in ethyl acetate (150 mL). The organic phase was washed with H2O (200 mL) and aqueous phase was back extracted with ethyl acetate (2×, 100 mL). The combined organic layers were concentrated and the residue was purified on silica gel (70% ethyl acetate in hexanes with ˜2% triethylamine) to afford N-(4-propoxybenzyl)-1-(furan-2-yl)methanamine (5.3 g, 75%) as a yellow oil. NMR (CDCl3, 400 MHz): δ 1.03 (t, J=7.2 Hz, 3H), 1.79 (m, J=6.4 Hz, 2H), 3.71 (s, 2H), 3.76 (s, 2H), 3.90 (t, J=6.8 Hz, 2H), 6.17 (d, J=3.2 Hz, 1H), 6.32 (m, 1H), 6.85 (d, J=8.4 Hz, 2H), 7.22 (d, J=8.8 Hz, 2H), 7.37 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1)[CH2:2][CH3:3].[CH2:13]([NH2:19])[C:14]1[O:18][CH:17]=[CH:16][CH:15]=1.COC(OC)OC.[BH4-].[Na+]>CO.CC(O)=O>[CH2:1]([O:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:9][NH:19][CH2:13][C:14]2[O:18][CH:17]=[CH:16][CH:15]=2)=[CH:7][CH:6]=1)[CH2:2][CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(CC)OC1=CC=C(C=O)C=C1
Name
Quantity
3.9 g
Type
reactant
Smiles
C(C1=CC=CO1)N
Name
Quantity
10 mL
Type
reactant
Smiles
COC(OC)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature, under an atmosphere of nitrogen for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(exothermic reaction)
STIRRING
Type
STIRRING
Details
The reaction was stirred for an additional 2 hours at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed on the rotovap
WASH
Type
WASH
Details
The organic phase was washed with H2O (200 mL) and aqueous phase
EXTRACTION
Type
EXTRACTION
Details
was back extracted with ethyl acetate (2×, 100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica gel (70% ethyl acetate in hexanes with ˜2% triethylamine)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CC)OC1=CC=C(CNCC=2OC=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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